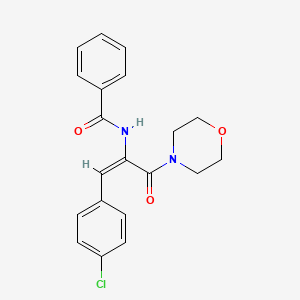
(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide, also known as CMOPB, is a chemical compound that belongs to the class of benzamide derivatives. It has been studied for its potential therapeutic applications in various scientific research fields, including neuroscience, cancer biology, and medicinal chemistry.
科学的研究の応用
Antidepressant Synthesis
(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide has been explored for its role in the synthesis of antidepressants. Specifically, it has been investigated in the context of producing befol, an antidepressant belonging to the class of type A reversible MAO inhibitors. The synthesis process involves multiple stages, including the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine in the presence of a hydrogen chloride acceptor, which offers a more effective scheme than previous methods. This research underscores the compound's relevance in developing pharmaceutical agents aimed at treating depression (Donskaya et al., 2004).
Crystal Structure Analysis
Studies have also delved into the crystal structure of related compounds, such as dimethomorph, a morpholine fungicide. Research into these structures provides insights into the molecular configurations and interactions that underpin the compound's effectiveness and stability. Understanding these structural aspects is crucial for optimizing the compound's pharmaceutical and agricultural applications (Kang et al., 2015).
Anticonvulsant Activity
Further research into (E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide derivatives has shown potential anticonvulsant activity. This includes the synthesis of novel enaminones derived from cyclic beta-dicarbonyl precursors condensed with morpholine and other compounds. Such compounds have displayed significant anticonvulsant activity with minimal neurotoxicity, suggesting their potential in treating seizure disorders (Edafiogho et al., 1992).
Molecular Synthesis and Characterization
One-pot synthesis and characterization of enaminone-based compounds, including those incorporating the morpholino moiety, highlight the chemical versatility and application potential of (E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide. Such research facilitates the development of compounds with tailored chemical properties for various applications, including pharmaceuticals and materials science (Barakat et al., 2020).
Corrosion Inhibition
In addition to pharmaceutical applications, (E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide has been examined as a corrosion inhibitor for mild steel in sulfuric acid media. Studies indicate that the compound exhibits significant inhibition efficiency and spontaneous adsorption on the mild steel surface, underscoring its potential in industrial applications to protect against acid corrosion (Anwar Sathiq M & Jamal Abdul Nasser A, 2021).
特性
IUPAC Name |
N-[(E)-1-(4-chlorophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-17-8-6-15(7-9-17)14-18(20(25)23-10-12-26-13-11-23)22-19(24)16-4-2-1-3-5-16/h1-9,14H,10-13H2,(H,22,24)/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHNAUNKXHNMLT-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(1-(4-chlorophenyl)-3-morpholino-3-oxoprop-1-en-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

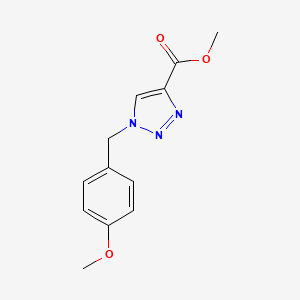
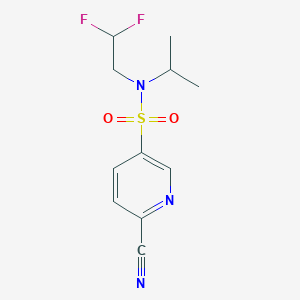
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chlorobenzenesulfonamide](/img/structure/B2885993.png)
![3-chloro-N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2885994.png)


![{5-chloro-3H-imidazo[4,5-b]pyridin-2-yl}methanol](/img/structure/B2885998.png)
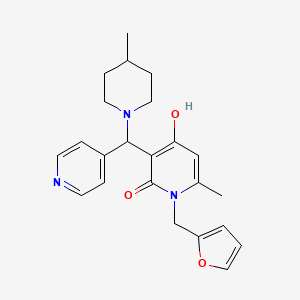
![1-[2-(4-Chlorophenyl)sulfanylpropanoylamino]-3-phenylthiourea](/img/structure/B2886001.png)
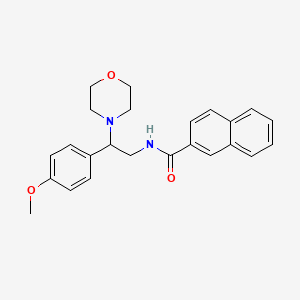
![5-[(2-chlorobenzyl)sulfanyl]-N-(4-methoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2886003.png)
![2,7-Dimethyl-pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B2886006.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2886008.png)
